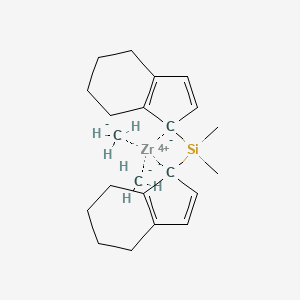
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl is an organometallic compound that serves as a catalyst in various chemical reactions. It is known for its role in polymerization processes, particularly in the production of polyolefins. The compound is characterized by its unique structure, which includes a zirconium center coordinated to two indenyl ligands and a dimethylsilyl bridge .
Méthodes De Préparation
The synthesis of rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl typically involves the reaction of zirconium tetrachloride with the corresponding ligand precursor in the presence of a reducing agent. One common method includes the use of lithium or sodium as the reducing agent, which facilitates the formation of the desired zirconium complex . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl undergoes several types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce polyolefins.
Substitution Reactions: The compound can participate in substitution reactions where ligands on the zirconium center are replaced by other groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include olefins, alkylating agents, and various solvents. The major products formed from these reactions are typically high-molecular-weight polymers and substituted zirconium complexes .
Applications De Recherche Scientifique
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl exerts its catalytic effects involves the activation of olefin monomers. The zirconium center coordinates with the olefin, facilitating its insertion into the growing polymer chain. This process is repeated, leading to the formation of high-molecular-weight polymers . The dimethylsilyl bridge and indenyl ligands play a crucial role in stabilizing the active catalytic species and enhancing the efficiency of the polymerization process .
Comparaison Avec Des Composés Similaires
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl can be compared with other similar compounds, such as:
rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride: This compound also serves as a catalyst in olefin polymerization but differs in its ligand structure and coordination environment.
rac-Dimethylsilylbis(indenyl)zirconium dichloride: Similar in structure but with different ligand saturation, affecting its catalytic properties.
The uniqueness of this compound lies in its specific ligand arrangement and the presence of the dimethylsilyl bridge, which provides distinct catalytic advantages in polymerization reactions .
Propriétés
IUPAC Name |
carbanide;dimethyl-bis(4,5,6,7-tetrahydroinden-1-id-1-yl)silane;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h11-14H,3-10H2,1-2H3;2*1H3;/q-2;2*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDRHPIKYMLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C[Si](C)([C-]1C=CC2=C1CCCC2)[C-]3C=CC4=C3CCCC4.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














